molecular formula C7H8N2O B13933889 6-Amino-5-methylpicolinaldehyde

6-Amino-5-methylpicolinaldehyde

Cat. No.: B13933889
M. Wt: 136.15 g/mol
InChI Key: HQOMQPRKGFWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-methylpicolinaldehyde is a pyridine derivative featuring an amino group (-NH₂) at position 6, a methyl (-CH₃) group at position 5, and an aldehyde (-CHO) group at position 2 on the pyridine ring. Picolinaldehydes and aminopyridines are critical intermediates in pharmaceutical synthesis, agrochemicals, and coordination chemistry due to their reactive aldehyde and amino groups, which enable condensation, cyclization, and metal-binding reactions .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

6-amino-5-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3,(H2,8,9)

InChI Key

HQOMQPRKGFWCKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the nitration of 5-methylpicolinaldehyde followed by reduction to introduce the amino group at the 6th position. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides and sulfonamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively.

Major Products Formed

    Oxidation: 6-Amino-5-methylpicolinic acid

    Reduction: 6-Amino-5-methylpicolinalcohol

    Substitution: Various amides and sulfonamides

Scientific Research Applications

6-Amino-5-methylpicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-methylpicolinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents CAS RN Molecular Weight Melting Point (°C) Key Differences
This compound 6-NH₂, 5-CH₃, 2-CHO Not Available 152.16 (calc.) Not Reported Reference compound for comparison
5-Chloro-6-methylpicolinaldehyde 5-Cl, 6-CH₃, 2-CHO 137778-17-7 171.60 Not Reported Chlorine substituent enhances electrophilicity
3-Amino-5-bromopicolinaldehyde 3-NH₂, 5-Br, 2-CHO 137778-20-2 215.03 Not Reported Bromine increases molecular weight and reactivity
6-Amino-5-nitro-2-picoline 6-NH₂, 5-NO₂, 2-CH₃ 21901-29-1 153.13 147–157 Nitro group lowers solubility and stability
2-Amino-5-methylpyridine 2-NH₂, 5-CH₃ 1603-41-4 108.14 Not Reported Lacks aldehyde group; used in ligand synthesis
5-Amino-2-bromo-6-picoline 5-NH₂, 2-Br, 6-CH₃ Not Available 201.06 Not Reported Bromine enhances cross-coupling potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.